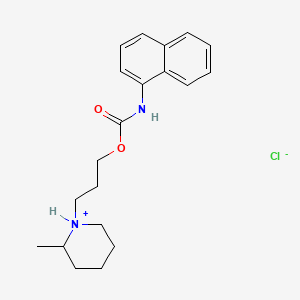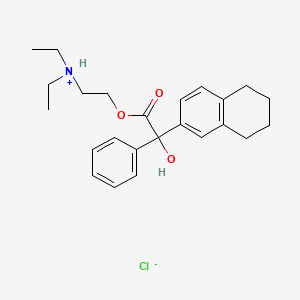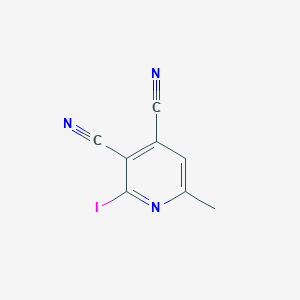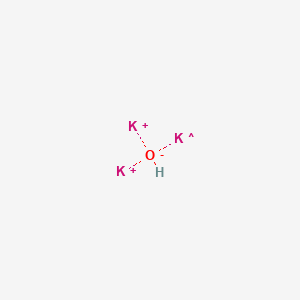
Tripotassium monoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium monoxide is a chemical compound with the formula K₃O. It is composed of three potassium atoms and one oxygen atom, resulting in a molecular weight of 133.2943 g/mol . This compound is relatively less common and is primarily of interest in specialized chemical research and industrial applications.
Preparation Methods
The synthesis of tripotassium monoxide can be achieved through various methods. One common synthetic route involves the reaction of potassium metal with potassium hydroxide under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen from the air. The reaction can be represented as follows:
[ 2K + KOH \rightarrow K_3O ]
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. laboratory-scale synthesis remains the primary method for obtaining this compound.
Chemical Reactions Analysis
Tripotassium monoxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form potassium oxide (K₂O) and potassium peroxide (K₂O₂) under specific conditions.
Reduction: It can be reduced back to potassium metal and potassium hydroxide.
Substitution: this compound can react with various halogens to form potassium halides and other by-products.
Common reagents used in these reactions include oxygen, hydrogen, and halogens such as chlorine and bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tripotassium monoxide has several scientific research applications, particularly in the fields of chemistry and materials science. Some notable applications include:
Catalysis: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Materials Science: this compound is used in the synthesis of advanced materials, such as ceramics and specialized alloys.
Electrochemistry: It is employed in the development of high-performance batteries and supercapacitors due to its unique electrochemical properties
Mechanism of Action
The mechanism of action of tripotassium monoxide involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. The compound can interact with various molecular targets, including metal ions and organic molecules, through electron transfer processes. These interactions are facilitated by the high reactivity of potassium atoms and the unique electronic structure of the compound.
Comparison with Similar Compounds
Tripotassium monoxide can be compared with other potassium-based compounds, such as tripotassium phosphate (K₃PO₄) and tripotassium citrate (K₃C₆H₅O₇). While all these compounds contain potassium, they differ significantly in their chemical properties and applications:
Tripotassium Phosphate: This compound is primarily used as a buffering agent and emulsifier in food and industrial applications
Tripotassium Citrate: It is commonly used in the food industry as a preservative and acidity regulator.
This compound is unique due to its specific reactivity and applications in specialized chemical research and materials science.
Properties
CAS No. |
89091-89-4 |
|---|---|
Molecular Formula |
HK3O+ |
Molecular Weight |
134.302 g/mol |
InChI |
InChI=1S/3K.H2O/h;;;1H2/q;2*+1;/p-1 |
InChI Key |
MXTWHSZKCNDUCY-UHFFFAOYSA-M |
Canonical SMILES |
[OH-].[K].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


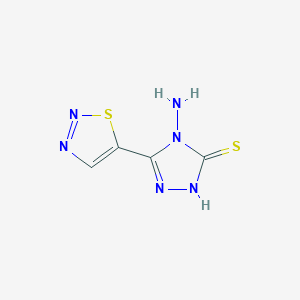
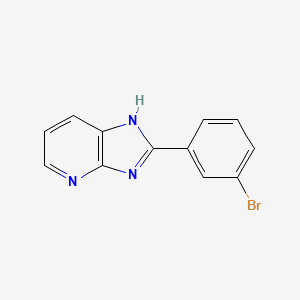
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)

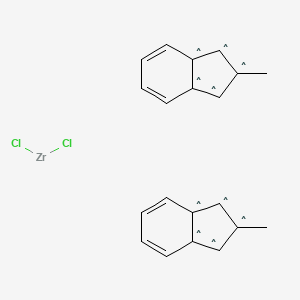
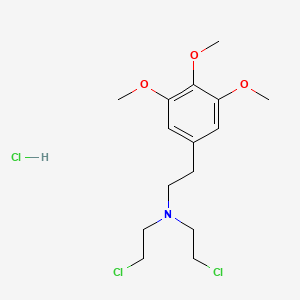
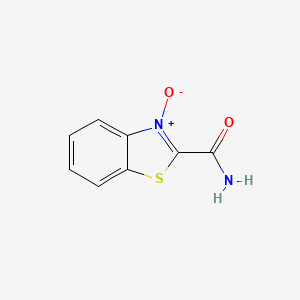

![2-methylsulfanyl-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B13783019.png)
